(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine
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Overview
Description
(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine is an organic compound with the molecular formula C13H20N2. This compound features a hexenyl group attached to an amine functional group, which is further connected to a pyridinyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine typically involves the reaction of hex-5-en-2-amine with 1-(pyridin-4-yl)ethanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst to form reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and alcohols under appropriate conditions.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amines and hydrocarbons.
Substitution: Substituted amines and other derivatives.
Scientific Research Applications
(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine
- (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-(1-pyridin-4-ylethyl)hex-5-en-2-amine |
InChI |
InChI=1S/C13H20N2/c1-4-5-6-11(2)15-12(3)13-7-9-14-10-8-13/h4,7-12,15H,1,5-6H2,2-3H3 |
InChI Key |
LDPXPFOVFZARPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NC(C)C1=CC=NC=C1 |
Origin of Product |
United States |
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